N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide

Description

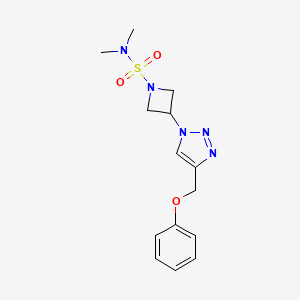

Chemical Structure and Properties N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide is a heterocyclic compound featuring:

- A four-membered azetidine ring (C₃H₆N) substituted at position 1 with a dimethylsulfonamide group (SO₂N(CH₃)₂).

- A 1,2,3-triazole ring at position 3 of the azetidine, substituted at position 4 with a phenoxymethyl group (OCH₂C₆H₅).

Molecular Formula: C₁₄H₂₁N₅O₃S

Molecular Weight: 339.07 g/mol (calculated).

Key Features:

- The triazole-phenoxymethyl moiety contributes to metabolic stability and lipophilicity, which may improve bioavailability.

The azetidine core and sulfonamide group may be synthesized separately and coupled in subsequent steps.

Properties

IUPAC Name |

N,N-dimethyl-3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-17(2)23(20,21)18-9-13(10-18)19-8-12(15-16-19)11-22-14-6-4-3-5-7-14/h3-8,13H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSHANZFXHZTIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC(C1)N2C=C(N=N2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. This is followed by the introduction of the phenoxymethyl group via nucleophilic substitution. The azetidine ring is then formed through a cyclization reaction, and finally, the sulfonamide group is introduced using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the sulfonamide group can form strong ionic bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound, structurally related molecules from the evidence are analyzed below:

Table 1: Structural and Functional Comparison

Key Comparisons

Core Ring Systems: Azetidine vs. Azetidine vs. Quinoline (): Quinoline’s planar aromatic system facilitates π-π stacking, while azetidine’s aliphatic nature may prioritize hydrophobic interactions.

Functional Groups :

- Sulfonamide vs. Carboxamide () : Sulfonamides are more acidic (pKa ~1–2) than carboxamides (pKa ~15–17), influencing ionization state and solubility in physiological environments. Sulfonamides also exhibit stronger hydrogen-bond acceptor capacity .

- Sulfonamide vs. Acetamide () : Acetamide derivatives (e.g., in anti-HCV compounds) rely on amide hydrogen bonding, while sulfonamides may engage in stronger electrostatic interactions.

Triazole Substituents: Phenoxymethyl vs. Phenoxymethyl-Triazole in Cytotoxic Agents (): The presence of phenoxymethyl-triazole in quinoline derivatives correlates with cytotoxicity, suggesting this moiety may enhance cellular uptake or target engagement .

Biological Activity Trends: Anti-Viral Activity (): Benzimidazole-thiazole-triazole hybrids with phenoxymethyl groups show anti-HCV activity, indicating triazole-linked substituents may play a role in inhibiting viral enzymes .

Biological Activity

N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of azetidine derivatives with phenoxymethyl triazole moieties. The detailed synthetic pathway often includes:

- Formation of Triazole Ring : The initial step involves the synthesis of a 1,2,3-triazole ring through a click chemistry approach, utilizing azides and alkynes.

- Azetidine Formation : Subsequent reactions lead to the formation of the azetidine structure, which is then functionalized with a sulfonamide group.

- Dimethylation : The final product is achieved by dimethylation at the nitrogen atom of the azetidine ring.

Antimicrobial Properties

Recent studies have indicated that derivatives containing the triazole moiety exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism is thought to involve disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis.

Antidiabetic Activity

The compound has also been evaluated for its potential as an α-glucosidase inhibitor, which is crucial in managing postprandial blood glucose levels in diabetic patients. In vitro studies have demonstrated that modifications in the phenoxy and triazole functionalities can enhance inhibitory potency against α-glucosidase enzymes. For example, certain derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory action .

Anti-inflammatory Effects

In addition to its antimicrobial and antidiabetic properties, this compound has been assessed for anti-inflammatory activity. Research indicates that compounds with similar structural features can inhibit pro-inflammatory cytokines and reduce edema in animal models .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Evaluated antimicrobial activity against E. coli and S. aureus; showed significant inhibition at concentrations of 10–50 µg/mL. |

| Study 2 | Investigated α-glucosidase inhibition; compound exhibited an IC50 value of 12 µM compared to acarbose (IC50 = 15 µM). |

| Study 3 | Assessed anti-inflammatory effects in a carrageenan-induced paw edema model; reduced inflammation by 40% at a dose of 20 mg/kg. |

Research Findings

The biological activity of this compound is supported by various research findings:

- Structure Activity Relationship (SAR) : Studies have shown that substitutions on the triazole ring significantly affect biological activity. For instance, electron-withdrawing groups enhance α-glucosidase inhibition while maintaining low toxicity profiles .

- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key active sites on enzymes involved in glucose metabolism and inflammation pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide?

- Methodological Answer : The synthesis typically involves click chemistry via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

Step 1 : Prepare an azide-functionalized azetidine-sulfonamide precursor.

Step 2 : React with a terminal alkyne bearing a phenoxymethyl group under CuSO₄·5H₂O/sodium ascorbate catalysis to form the 1,4-disubstituted triazole ring .

Step 3 : Purify via column chromatography and confirm regioselectivity using ¹H NMR (triazole proton at δ ~7.5–8.0 ppm) .

- Key Considerations : Optimize solvent (e.g., DMF/H₂O mixtures) and reaction time to minimize byproducts.

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the triazole ring (e.g., C-H coupling in ¹H NMR) and sulfonamide groups (SO₂N(CH₃)₂ signals at δ ~2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

- Methodological Answer :

- Software Tools : Use SHELXL for high-resolution refinement. Address twinning or disorder by:

Applying the TWIN and BASF commands for twinned data .

Refining anisotropic thermal parameters for heavy atoms (e.g., sulfur in sulfonamide) .

Q. What methodological approaches are used to analyze the antimicrobial activity of triazole-containing sulfonamides?

- Methodological Answer :

- In Vitro Assays :

- MIC Testing : Evaluate against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Time-Kill Studies : Monitor bactericidal kinetics at 2× MIC .

- Structure-Activity Relationship (SAR) : Vary the phenoxymethyl substituent (e.g., electron-withdrawing groups) and correlate with activity .

- Data Interpretation : Use ANOVA to compare log-fold reductions in CFU/mL across derivatives.

Q. How can computational methods predict the binding affinity of this compound to bacterial targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with E. coli dihydropteroate synthase (DHPS).

- Grid Setup : Focus on the pterin-binding pocket .

- Scoring : Compare binding energies (ΔG) of derivatives with known inhibitors .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of sulfonamide-enzyme hydrogen bonds .

Q. What strategies mitigate regioselectivity challenges during triazole synthesis?

- Methodological Answer :

- Catalyst Optimization : Replace Cu(I) with Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) for 1,5-disubstituted triazoles, though this requires inert conditions .

- Kinetic vs. Thermodynamic Control : Adjust temperature (e.g., 25°C for CuAAC vs. 80°C for RuAAC) .

- Analytical Validation : Use HPLC-MS to quantify ratio of regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.